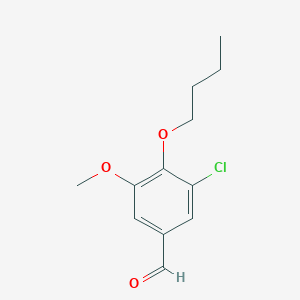

4-Butoxy-3-chloro-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Butoxy-3-chloro-5-methoxybenzaldehyde is a derivative of benzaldehyde with specific substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as seen in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which achieved an overall yield of 82.26% under optimized conditions . Similar methods could potentially be applied to synthesize 4-Butoxy-3-chloro-5-methoxybenzaldehyde, with adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Butoxy-3-chloro-5-methoxybenzaldehyde has been studied using various spectroscopic techniques, including IR, NMR, and UV-Vis absorption spectra. For instance, the structure of a molecular complex formed by 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was confirmed by XRD, which identified the crystal structure and atomic packing . These techniques could be employed to determine the molecular structure of 4-Butoxy-3-chloro-5-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to a methoxylation reaction . This suggests that the methoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde may also influence its electrochemical behavior and reactivity in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Butoxy-3-chloro-5-methoxybenzaldehyde have been extensively studied. For instance, the binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its heat of fusion, entropy of fusion, and other thermodynamic functions were determined . Similarly, the spectroscopic and quantum chemical investigations of 4-hexyloxy-3-methoxybenzaldehyde provided insights into its vibrational frequencies, NMR chemical shifts, and UV-Vis spectra . These studies indicate that the physical and chemical properties of 4-Butoxy-3-chloro-5-methoxybenzaldehyde could be characterized using similar methods to understand its behavior in various applications.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

The synthesis and evaluation of the antioxidant activity of derivatives of 4-Butoxy-3-chloro-5-methoxybenzaldehyde have been studied. One such derivative, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, was synthesized through chlorination of vanillin and tested for antioxidant activities using the DPPH method. It displayed notable antioxidant activity, albeit less than the positive control, BHT (Rijal, Haryadi, & Anwar, 2022).

Chemical Degradation and Synthesis

Chlorinated vanillins, including derivatives of 4-Butoxy-3-chloro-5-methoxybenzaldehyde, were synthesized and examined for their purity and structure through gas chromatography and mass spectrometry. This study provides detailed procedures for the synthesis and analysis of these compounds, contributing to our understanding of their potential applications in various chemical processes (Hyötyläinen & Knuutinen, 1993).

Solubility and Thermodynamic Properties

The solubility and infinite dilution activity coefficient of 5-chloro-4-hydroxy-3-methoxybenzaldehyde, a related compound, were measured in water across a temperature range of 280 to 363 K. The study provides valuable data for understanding the thermodynamic behavior and solubility properties of these compounds in aqueous environments, which is crucial for their application in various scientific and industrial processes (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Synthesis and Characterization of Complexes

The synthesis of dioxomolybdenum(VI) complexes using derivatives of 4-Butoxy-3-chloro-5-methoxybenzaldehyde was investigated. The complexes showed high anticancer activities in human colorectal cell lines, highlighting the potential medicinal applications of these compounds (Hussein et al., 2015).

Molecular Interaction Studies

Studies on the molecular interactions of 4-methoxybenzaldehyde, a related compound, provided insights into the structural and electronic properties of these derivatives. Such investigations help in understanding the interaction mechanisms of these compounds, which is essential for their application in various fields like material science and drug design (Ghalla, ISSAOUI, Bardak, & Atac, 2018).

Propriétés

IUPAC Name |

4-butoxy-3-chloro-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBWWCRHKXGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624208 |

Source

|

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

CAS RN |

483316-01-4 |

Source

|

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)